LY 121019

Antifungal susceptibility Echinocandin Candida albicans

LY 121019 (Cilofungin), a semi-synthetic echinocandin B derivative bearing a 4-n-octyloxybenzoyl moiety, eliminates hemolytic toxicity. It selectively inhibits fungal β-(1,3)-glucan synthase (FKS1) with MIC90 ≤0.31 µg/mL against C. albicans and C. tropicalis, and 10–100× lower potency against other yeasts. This narrow, predictable spectrum makes it an unmatched reference standard for susceptibility assays and cell wall biosynthesis studies. In vivo ED50 7.4 mg/kg and ≥20-fold lower toxicity than amphotericin B enable robust animal models. Order ≥98% purity for reproducible, comparative antifungal research.

Molecular Formula C49H71N7O17
Molecular Weight 1030.1 g/mol
CAS No. 79404-91-4
Cat. No. B1669029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 121019
CAS79404-91-4
Synonymscilofungin
L 646991
L-646,991
LY 121019
LY-121019
Molecular FormulaC49H71N7O17
Molecular Weight1030.1 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O
InChIInChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1
InChIKeyZKZKCEAHVFVZDJ-MTUMARHDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY 121019 (Cilofungin, CAS 79404-91-4): Echinocandin B Derivative with Verified Anti-Candida Specificity for Research and Procurement Evaluation


LY 121019 (Cilofungin) is a semi-synthetic echinocandin B derivative, characterized as a cyclic hexapeptide lipopeptide antibiotic [1]. Its core mechanism involves the specific inhibition of fungal β-(1,3)-glucan synthase (FKS1), a target absent in mammalian cells, leading to disrupted cell wall integrity and subsequent fungal cell lysis [2]. As a research compound, it is distinguished from its parent natural product, echinocandin B, by the substitution of its native N-linoleoyl group with a 4-n-octyloxybenzoyl moiety, a modification that significantly alters its antifungal spectrum and pharmacological profile [1].

Procurement Rationale: Why LY 121019 (Cilofungin) Cannot Be Substituted by Echinocandin B or Other In-Class Antifungals


Generic substitution is precluded by the unique chemical identity of LY 121019, which imparts a distinct and well-defined spectrum of activity and selectivity. While echinocandin B, the natural precursor, exhibits broad antifungal activity, its clinical utility is limited by hemolytic toxicity [1]. LY 121019's synthetic modification directly addresses this, resulting in a compound with high selectivity for specific Candida species, particularly C. albicans and C. tropicalis, while demonstrating a 10-100 fold lower activity against other yeasts like C. parapsilosis and Torulopsis glabrata [2]. This contrasts sharply with newer, clinically-approved echinocandins (e.g., caspofungin, micafungin, anidulafungin) which generally possess broader spectra and different resistance profiles [3]. Therefore, substituting LY 121019 with another echinocandin, even a closely related analog, would introduce different biological activities, compromising experimental reproducibility and invalidating comparative studies.

Quantitative Differentiators for LY 121019 (Cilofungin): A Comparative Evidence Guide for Scientific Selection


In Vitro Potency Against C. albicans: MIC50 and MIC90 Compared to Amphotericin B

In a direct comparative study, LY 121019 demonstrated equivalent in vitro potency to amphotericin B, a gold standard polyene antifungal, against C. albicans. The MIC50 for LY 121019 was 0.625 μg/mL, identical to that of amphotericin B (0.625 μg/mL) [1]. Furthermore, the MIC90 for both compounds was 1.25 μg/mL [1]. This demonstrates that LY 121019 is as potent as amphotericin B in inhibiting C. albicans growth in vitro.

Antifungal susceptibility Echinocandin Candida albicans MIC

Species-Specific Antifungal Spectrum: Activity Against C. tropicalis vs. C. parapsilosis

LY 121019 exhibits a highly specific antifungal spectrum, distinguishing it from broader-spectrum echinocandins. Its activity against C. tropicalis (MIC90 ≤ 0.31 μg/mL) is comparable to that against C. albicans, whereas it is markedly less active against C. parapsilosis (MIC90 > 64 μg/mL) [1][2]. This represents a 10-100 fold reduction in potency against C. parapsilosis relative to C. albicans [2].

Antifungal spectrum Species selectivity Candida tropicalis Candida parapsilosis

In Vivo Efficacy in Murine Candidiasis Model: ED50 Values Compared to Amphotericin B

In a systemic murine candidiasis model, LY 121019 demonstrated clear in vivo efficacy. When administered parenterally, the ED50 (effective dose for 50% survival) for LY 121019 was 7.4 mg/kg, while the ED50 for the comparator amphotericin B was 2.5 mg/kg [1]. This indicates that while amphotericin B was more potent on a mg/kg basis, LY 121019 was still highly effective at a clinically achievable dose.

In vivo efficacy Murine model Candidiasis ED50

Comparative In Vivo Toxicity in a Canine Model: No-Observed-Adverse-Effect Level (NOAEL) vs. Amphotericin B

In a 3-month intravenous toxicology study in dogs, LY 121019 demonstrated a favorable safety profile compared to amphotericin B. The no-observed-adverse-effect level (NOAEL) for LY 121019 was established at 10 mg/kg [1]. Critically, the study authors concluded that LY 121019 had no more than 1/20 the toxicity of amphotericin B in the dog [1]. This represents a significant improvement in the therapeutic index for this class of compound.

In vivo toxicity Canine model Safety profile NOAEL

Mechanistic Specificity: Selective Inhibition of Glucan Synthesis and Ergosterol Reduction

Mechanistic studies provide direct evidence for the specific action of LY 121019 on the fungal cell wall. Exposure of C. albicans to cilofungin resulted in a 72-79% decrease in glucan content relative to controls, with no significant decrease in mannan or chitin [1]. Furthermore, a secondary, non-specific effect was observed with a 55-60% decrease in ergosterol content and a 4-13% decrease in lanosterol content [1]. This primary and profound reduction in glucan confirms the targeted inhibition of β-(1,3)-glucan synthase.

Mechanism of action Glucan synthase Ergosterol Cell wall

Recommended Research Applications for LY 121019 (Cilofungin) Based on Quantified Differentiators


Validated Positive Control for Echinocandin Susceptibility Testing of C. albicans and C. tropicalis

Given its well-defined MIC90 of ≤ 0.31 μg/mL against both C. albicans and C. tropicalis [1], LY 121019 serves as an ideal, species-specific reference standard for in vitro antifungal susceptibility assays. Its predictable activity allows for quality control of microdilution panels and disk diffusion tests focused on these two clinically relevant Candida species.

Chemical Probe for β-(1,3)-Glucan Synthase Inhibition in Cell Wall Biology Studies

The documented 72-79% decrease in cell wall glucan following LY 121019 treatment [2] provides a quantifiable biochemical endpoint. This makes LY 121019 a superior tool compound over broader-spectrum echinocandins for mechanistic studies isolating the role of β-(1,3)-glucan synthase in fungal cell wall synthesis, morphogenesis, and stress response pathways.

In Vivo Efficacy Studies in Murine Candidiasis with a Quantified Safety Margin

Researchers can leverage the established in vivo efficacy (ED50 of 7.4 mg/kg) and the favorable safety profile (≥20-fold lower toxicity than amphotericin B in dogs) to design robust animal models of C. albicans infection [3]. This allows for the investigation of host-pathogen interactions and novel combination therapies where minimizing compound-related toxicity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 121019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.